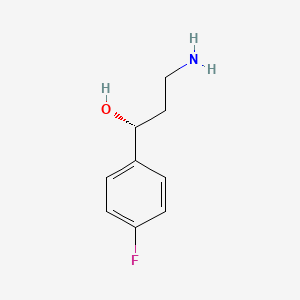
(R)-3-Amino-1-(4-fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3-Amino-1-(4-fluorophenyl)propan-1-ol is a chiral organic compound characterized by the presence of an amino group (-NH2) and a fluorophenyl group attached to a propanol backbone. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Reduction of (R)-3-Fluoro-1-(4-fluorophenyl)propan-1-one: This method involves the reduction of the corresponding ketone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Amination of (R)-3-Hydroxy-1-(4-fluorophenyl)propane: This approach entails the amination of the corresponding alcohol using reagents like ammonia or ammonium chloride under high pressure and temperature conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The fluorophenyl group can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted carbon.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or alkyl groups can be used, often in the presence of a base.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amino group.
Reduced Fluorophenyl Compounds: Formed through the reduction of the fluorophenyl group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(R)-3-Amino-1-(4-fluorophenyl)propan-1-ol finds applications across multiple fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand the role of fluorinated compounds in biological systems.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals targeting various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (R)-3-Amino-1-(4-fluorophenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorophenyl group can influence the compound's binding affinity and selectivity towards biological targets.
Comparison with Similar Compounds
3-Amino-1-(4-fluorophenyl)propan-1-one: A ketone analog lacking the hydroxyl group.
3-Amino-1-(4-chlorophenyl)propan-1-ol: A structurally similar compound with a chlorine substituent instead of fluorine.
3-Amino-1-(4-methoxyphenyl)propan-1-ol: Another analog with a methoxy group replacing the fluorine atom.
Uniqueness: (R)-3-Amino-1-(4-fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom enhances the compound's stability and reactivity, making it valuable in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and versatile applications make it a compound of great interest for future studies and developments.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1R)-3-amino-1-(4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2/t9-/m1/s1 |
InChI Key |
KYWHMJZDJKWPJT-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CCN)O)F |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















